2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Catalog No.
S2879891
CAS No.
898351-35-4
M.F
C18H18ClN3OS2
M. Wt
391.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]...

CAS Number

898351-35-4

Product Name

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C18H18ClN3OS2

Molecular Weight

391.93

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3

InChI Key

DTVOVIVGRFCHLL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C

solubility

not available

D3 Dopamine Receptor Antagonist

CMPZM shows promise as a D3 dopamine receptor antagonist. D3 dopamine receptors are a type of G protein-coupled receptor found in the central nervous system and play a role in regulating mood, motivation, and reward processing . Blocking these receptors with CMPZM could potentially be beneficial in treating various neurological and psychiatric disorders, including:

  • Addiction: Studies suggest that CMPZM may help reduce drug-seeking behavior in animal models of addiction .
  • Depression: CMPZM's ability to modulate the reward system has led to investigations into its potential role in treating depression .
  • Parkinson's disease: Research suggests that CMPZM may improve motor function and alleviate symptoms in animal models of Parkinson's disease .

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a synthetic organic compound with the molecular formula C16H14ClN3OS2C_{16}H_{14}ClN_{3}OS_{2} and a molecular weight of approximately 363.88 g/mol. The compound features a complex structure that includes a benzothiazole ring, a piperazine moiety, and a chlorothiophene carbonyl group. The presence of sulfur in the benzothiazole and thiophene rings contributes to its unique chemical properties and potential biological activities.

Typical for its functional groups. Key reaction types include:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acylation Reactions: The carbonyl group in the chlorothiophene can react with nucleophiles, facilitating acylation processes.
  • Reduction Reactions: The presence of carbonyl groups allows for reduction to alcohols or other functional groups under appropriate conditions.

Research indicates that 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole exhibits significant biological activity, particularly:

  • Antitumor Effects: Preliminary studies suggest it may induce apoptosis in cancer cells.
  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Properties: It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Synthesis typically involves several steps:

  • Formation of the Piperazine Derivative: Starting from piperazine and reacting it with 5-chlorothiophene-2-carbonyl chloride under basic conditions to form the piperazine derivative.
  • Benzothiazole Synthesis: The next step involves cyclization to form the benzothiazole structure, often through a condensation reaction involving thiourea derivatives.
  • Purification: The final product is purified using recrystallization techniques to obtain the desired purity for research applications.

The compound finds applications in various fields:

  • Pharmaceutical Research: It is investigated for its potential as an antitumor agent and for treating inflammatory diseases.
  • Chemical Biology: Used as a tool compound to study biological pathways related to cancer and inflammation.
  • Material Science: Potential applications in developing new materials due to its unique chemical structure.

Interaction studies indicate that this compound may interact with various biological targets:

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding: Studies are ongoing to determine its affinity for various receptors, which could elucidate its mechanism of action.

Several compounds share structural similarities with 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole. Notable examples include:

Compound NameMolecular FormulaKey Features
5-Chloro-N-(4-piperazinyl)thiophene-2-carboxamideC12H13ClN4OC_{12}H_{13}ClN_{4}OContains a piperazine ring and thiophene
4-(5-Chlorothiophene)-piperazineC10H11ClNC_{10}H_{11}ClNSimpler structure without the benzothiazole
2-(4-(5-Chlorothiophene)-piperazin-1-yl)thiazoleC14H14ClN3SC_{14}H_{14}ClN_{3}SSimilar thiazole structure but lacks dimethyl substitution

Uniqueness

The uniqueness of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole lies in its combination of multiple pharmacologically relevant functionalities within one molecule. This structural complexity may enable it to modulate multiple biological targets simultaneously, offering potential advantages over simpler analogs in therapeutic applications.

XLogP3

5.5

Dates

Last modified: 08-17-2023

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